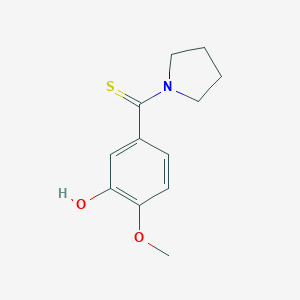

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

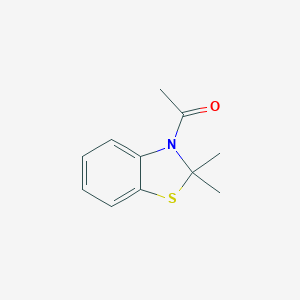

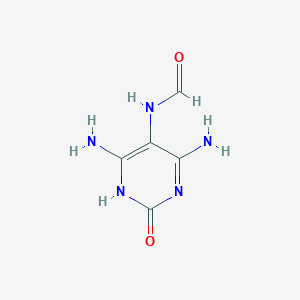

“(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone” is a compound with the molecular formula C12H15NO3 . It belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives .

Synthesis Analysis

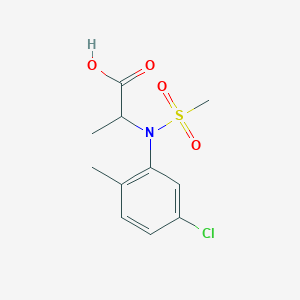

The compound was synthesized using a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′, N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine. The mixture was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. After the reaction was completed, the mixture was diluted with brine and then extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The compound was separated by silica-gel column chromatography with an ethyl acetate–petroleum ether gradient solvent system. The target product was obtained as a white solid .Molecular Structure Analysis

The crystal structure of the compound is monoclinic, with a space group of P21/c. The unit cell parameters are a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)°. The volume of the unit cell is 1079.87(6) Å3, and it contains four formula units .Physical And Chemical Properties Analysis

The compound forms colorless block crystals. The crystal structure was solved using the Bruker SAINT software, and all hydrogen atoms were treated as riding atoms, with their positions idealized and their Uiso values set to 1.2 times the Ueq of their respective parent atoms .Wissenschaftliche Forschungsanwendungen

Kristallographie und Strukturanalyse

Die Verbindung “(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethion” wurde hinsichtlich ihrer Kristallstruktur untersucht . Die Kristallstruktur dieser Verbindung, die zur Klasse der Phenyl(pyrrolidin-1-yl)methanonderivate gehört, wurde aufgeklärt . Die kristallographischen Daten und die Liste der Atome, einschließlich der Atomkoordinaten und Verschiebungsparameter, wurden berichtet .

Synthese und chemische Reaktionen

Die Verbindung wurde unter Verwendung einer Mischung aus 3-Hydroxy-4-methoxybenzoesäure, Pyrrolidin, 2-(7-Azabenzotriazol-1-yl)-N,N, , N ′ -Tetramethyluroniumhexafluorophosphat (HATU) und N,N-Diisopropylethylamin synthetisiert . Die Mischung wurde 4 Stunden lang bei 40 °C gerührt, bis die DC zeigte, dass die Reaktion abgeschlossen war .

Potenzielle biologische Anwendungen

Obwohl keine direkten Informationen über die biologischen Anwendungen von “this compound” verfügbar sind, haben verwandte Verbindungen wie Aryl(4-phenylpiperazin-1-yl)methanethion-Derivate Aktivität gegen Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit hin, bei denen diese Enzyme eine entscheidende Rolle spielen .

Wirkmechanismus

Target of Action

The primary targets of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione are currently unknown. This compound is a newly synthesized derivative of the class of phenyl(pyrrolidin-1-yl)methanone

Mode of Action

It’s known that pyrrolidine derivatives, a core structure in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

As a newly synthesized compound, further studies are required to elucidate its biochemical interactions .

Result of Action

The molecular and cellular effects of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione are currently unknown. As a newly synthesized compound, its effects at the molecular and cellular levels are subjects of ongoing research .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. However, one limitation is that (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is not very well studied in humans, and its safety and toxicity profile are not fully understood.

Zukünftige Richtungen

There are several future directions for research on (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione in humans. Another area of interest is its potential use as a dietary supplement to prevent and treat oxidative stress-related diseases. Future studies should focus on determining the optimal dosage and duration of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione supplementation. Finally, more research is needed to fully understand the mechanism of action of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione and its effects on various biochemical and physiological processes.

Conclusion:

In conclusion, (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is a thioester derivative of 4-hydroxy-3-methoxyphenylalanine that has shown promising results in various scientific research applications. It has potential applications in developing new drugs for the treatment of various diseases, as well as in preventing and treating oxidative stress-related diseases. (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione has various biochemical and physiological effects and is stable and soluble in water, making it easy to handle and administer in lab experiments. However, further studies are needed to fully understand the safety, efficacy, and mechanism of action of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione.

Synthesemethoden

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione can be synthesized by reacting 4-hydroxy-3-methoxyphenylalanine ((3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethioneA) with thionyl chloride and pyrrolidine. The reaction yields (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione as a white crystalline solid with a melting point of 153-154°C. The purity of the synthesized (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

IUPAC Name |

(3-hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-15-11-5-4-9(8-10(11)14)12(16)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGWRASAQXVHER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=S)N2CCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351180.png)

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B351194.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B351198.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzenesulfonamide](/img/structure/B351200.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B351203.png)

![2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B351248.png)

![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)